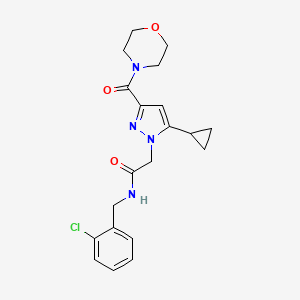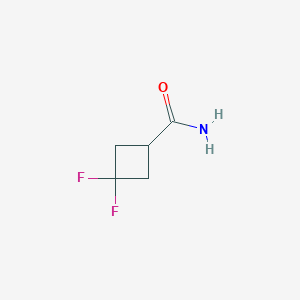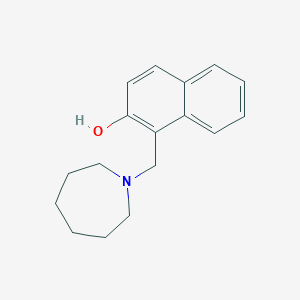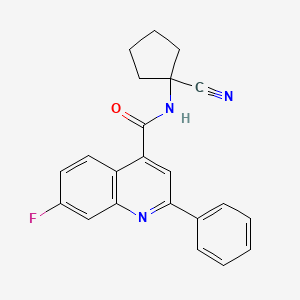
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells.
Wirkmechanismus
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition can lead to suppression of B-cell function and proliferation. This compound also inhibits other downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell receptor signaling and reduce the proliferation of B cells in vitro and in vivo. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in autoimmune and inflammatory diseases. This compound has also shown anti-tumor activity in preclinical studies, indicating its potential therapeutic application in B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit downstream signaling pathways. It also has good pharmacokinetic properties and can be administered orally. However, this compound has some limitations, including its potential toxicity and off-target effects, which need to be further investigated in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide, including its clinical development for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential combination with other therapies. Other future directions include the development of novel BTK inhibitors with improved selectivity and potency, and the investigation of the role of BTK in other diseases and cell types.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide involves several steps, including the reaction of 1-cyanocyclopentene with 2-fluoroaniline, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and suppression of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-7-fluoro-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c23-16-8-9-17-18(21(27)26-22(14-24)10-4-5-11-22)13-19(25-20(17)12-16)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXLRYCFCRWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
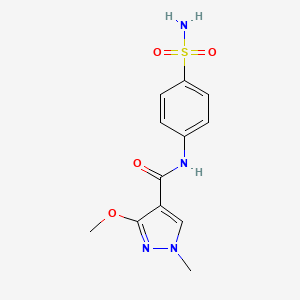
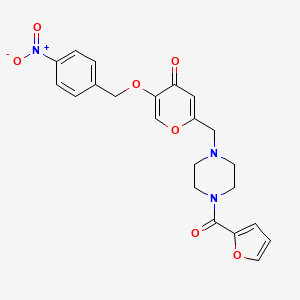
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)
![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
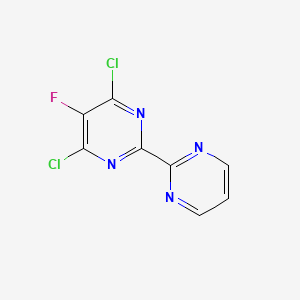
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
